2-Hydroxypropane-1,3-diyl diacetate 2-Hydroxypropane-1,3-diyl diacetate
Brand Name: Vulcanchem
CAS No.: 105-70-4
VCID: VC20878879
InChI: InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3
SMILES: CC(=O)OCC(COC(=O)C)O
Molecular Formula: C7H12O5
Molecular Weight: 176.17 g/mol

2-Hydroxypropane-1,3-diyl diacetate

CAS No.: 105-70-4

Cat. No.: VC20878879

Molecular Formula: C7H12O5

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxypropane-1,3-diyl diacetate - 105-70-4

Specification

CAS No. 105-70-4
Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
IUPAC Name (3-acetyloxy-2-hydroxypropyl) acetate
Standard InChI InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3
Standard InChI Key MPPODKLDCLFLKT-UHFFFAOYSA-N
SMILES CC(=O)OCC(COC(=O)C)O
Canonical SMILES CC(=O)OCC(COC(=O)C)O

Introduction

Chemical Identity and Nomenclature

2-Hydroxypropane-1,3-diyl diacetate is an organic compound with multiple synonyms in scientific literature and commercial applications. This glycerol derivative has a well-defined chemical identity that positions it among important industrial chemicals.

Primary Identification Parameters

The compound possesses distinctive identification parameters that allow for its precise characterization in chemical databases and regulatory frameworks.

ParameterInformation
CAS Number105-70-4
Molecular FormulaC₇H₁₂O₅
Molecular Weight176.17 g/mol
InChI KeyMPPODKLDCLFLKT-UHFFFAOYSA-N
EC Number203-323-7

Common Synonyms

The compound is known by several alternative names in scientific and commercial contexts:

  • 1,3-Diacetin

  • Glyceryl 1,3-diacetate

  • 1,2,3-Propanetriol, 1,3-diacetate

  • (3-Acetyloxy-2-hydroxypropyl) acetate

  • 1,3-Diacetoxy-2-propanol

Chemical Structure and Composition

2-Hydroxypropane-1,3-diyl diacetate features a glycerol backbone with two acetyl groups attached at specific positions, creating its distinctive chemical architecture.

Structural Configuration

The compound consists of a glycerol (propane-1,2,3-triol) core with acetyl groups attached at positions 1 and 3, leaving the hydroxyl group at position 2 unmodified. This specific arrangement contributes to the compound's chemical behavior and reactivity patterns .

Structural Representation

The chemical structure can be represented through several notation systems:

  • SMILES: O=C(OCC(O)COC(=O)C)C

  • InChI: InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3

It's important to note that 2-hydroxypropane-1,3-diyl diacetate is distinct from its isomer, glycerol 1,2-diacetate (also called 1,2-diacetin), which has a different arrangement of the acetyl groups .

Physical Properties

2-Hydroxypropane-1,3-diyl diacetate exhibits distinctive physical characteristics that influence its handling, storage, and applications in various industrial contexts.

Basic Physical Parameters

The compound presents as a colorless liquid with specific physical parameters that define its behavior under various conditions.

PropertyValueReference
Physical StateColorless liquid
OdorSweet, fruity
Melting Point-30°C
Boiling Point280°C
Density1.17 g/mL at 25°C
Refractive Index1.4395 (estimated)
Vapor Density6.1 (vs air)
Vapor Pressure<1 mm Hg (20°C)
Flash Point>230°F

Solubility Profile

The compound exhibits varied solubility in different solvents, which is crucial for its applications in formulation and processing:

  • Soluble in alcohol and ether

  • Limited solubility in water due to its hydrophobic acetyl groups

  • Slightly soluble in chloroform, DMSO, and ethyl acetate

  • Forms solutions with common organic solvents in varying proportions

Chemical Properties and Reactivity

The chemical behavior of 2-hydroxypropane-1,3-diyl diacetate is governed by its functional groups and their arrangement, leading to specific reactivity patterns.

Key Chemical Characteristics

The compound displays several important chemical properties that determine its behavior in reactions and applications:

  • Contains reactive hydroxyl and ester groups

  • Undergoes hydrolysis, releasing glycerol and acetic acid

  • Participates in esterification reactions, particularly with the free hydroxyl group

  • Shows stability under normal conditions but decomposes at its boiling point

  • Reacts with acetic anhydrides in the presence of catalysts

  • Can serve as an intermediate in various organic syntheses

Chemical Transformations

Several significant chemical transformations involving 2-hydroxypropane-1,3-diyl diacetate have been documented:

  • Oxidation with pyridinium chlorochromate (PCC) can lead to the formation of more complex molecules like 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate

  • Enzymatic transformations using lipases such as Candida antarctica lipase B can selectively modify the molecule

  • Can participate in condensation reactions to form oligomeric structures

Synthesis Methods

Multiple approaches exist for the preparation of 2-hydroxypropane-1,3-diyl diacetate, ranging from traditional chemical methods to modern enzymatic techniques.

Chemical Synthesis

The primary chemical route for synthesizing 2-hydroxypropane-1,3-diyl diacetate involves the controlled esterification of glycerol:

  • Reaction of glycerol with acetic acid in the presence of an acid catalyst

  • Careful control of reaction conditions to favor diacetylation over mono- or tri-acetylation

  • Can be obtained as a byproduct during the hydrolysis of fats and oils to yield fatty acids or soaps

  • Commercial synthesis also occurs through propylene-based routes (e.g., Dow Chemical method)

Enzymatic and Chemoenzymatic Approaches

Recent advances have established enzymatic and combined chemoenzymatic methods for the synthesis of 2-hydroxypropane-1,3-diyl diacetate and related compounds:

  • Regioselective hydrolysis of triacetin using immobilized lipases such as Candida antarctica lipase B on octyl-agarose support (CALB-OC)

  • Combined approaches using enzymatic processes followed by chemical oxidation steps

  • Such methods can offer advantages in regioselectivity and milder reaction conditions

Industrial Production and Market Status

2-Hydroxypropane-1,3-diyl diacetate has established commercial presence with defined production volumes and market participants.

Production Data

The U.S. production data indicates significant annual volumes:

YearProduction Volume (lb)
201927,509
201868,382
201788,368
201643,010

This data suggests fluctuating but substantial production volumes, indicating ongoing industrial relevance .

Market Analysis

The compound participates in several industry processing sectors:

  • Custom compounding of purchased resins

  • Construction

  • Paint and coating manufacturing

Market research indicates the existence of multiple suppliers and a structured market framework for 2-hydroxypropane-1,3-diyl diacetate .

Applications and Uses

2-Hydroxypropane-1,3-diyl diacetate demonstrates versatility across multiple industries due to its unique properties.

Industrial Applications

Several industrial uses leverage the compound's properties:

  • Functions as a plasticizer in various formulations

  • Employed as a solvent in industrial processes

  • Utilized in paint and coating formulations

  • Serves as an intermediate in the synthesis of various chemical products

Cosmetic and Pharmaceutical Applications

The compound's properties make it suitable for personal care and pharmaceutical sectors:

  • Used in cosmetic formulations as a solvent

  • Employed as a humectant in pharmaceutical products

  • Functions as a plasticizer in pharmaceutical formulations

Analytical Methods

Various analytical techniques have been employed to characterize 2-hydroxypropane-1,3-diyl diacetate and monitor its presence in different matrices.

Chromatographic Methods

High-performance liquid chromatography (HPLC) methods have been developed for the analysis of 2-hydroxypropane-1,3-diyl diacetate:

  • Reverse-phase HPLC using Newcrom R1 column

  • Mobile phase containing acetonitrile, water, and phosphoric acid

  • Can be modified for mass spectrometry compatibility by replacing phosphoric acid with formic acid

  • Methods are scalable and applicable for both analytical and preparative separations

Spectroscopic Techniques

Multiple spectroscopic methods assist in the identification and characterization of the compound:

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

Current Research and Future Directions

Ongoing research continues to expand our understanding of 2-hydroxypropane-1,3-diyl diacetate and its potential applications.

Recent Research Findings

Current research has explored several innovative aspects of the compound:

  • Chemoenzymatic synthesis methodologies using lipase-catalyzed reactions followed by oxidation with PCC have yielded novel dimeric glycerol esters

  • Exploration of the compound as a precursor for various glycerol derivatives with potential industrial applications

  • Development of synthesis pathways for oligoglycerol derivatives using 2-hydroxypropane-1,3-diyl diacetate as a building block

  • Investigation of membrane-active thermoresponsive block copolymers incorporating glycerol-derived structures

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